molecular formula C22H42O10S B141584 Decyl-beta-D-1-thiomaltopyranoside CAS No. 148565-56-4

Decyl-beta-D-1-thiomaltopyranoside

Cat. No.: B141584
CAS No.: 148565-56-4
M. Wt: 498.6 g/mol
InChI Key: YZNNXXWNKQOETJ-HYLFJBCQSA-N
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Description

Decyl-beta-D-1-thiomaltopyranoside is a nonionic surfactant known for its ability to solubilize membrane proteins without denaturing them. This compound is particularly useful in biochemical and structural biology studies, where maintaining the native state of proteins is crucial .

Mechanism of Action

Target of Action

Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.

Mode of Action

The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.

Pharmacokinetics

It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.

Result of Action

The primary result of the action of this compound is the increased solubilization of membrane-bound proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl-beta-D-1-thiomaltopyranoside involves the glycosylation of decyl alcohol with a protected thioglucoside donor. The reaction typically employs silver perchlorate as a catalyst and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decyl-beta-D-1-thiomaltopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various glucopyranoside derivatives .

Scientific Research Applications

Decyl-beta-D-1-thiomaltopyranoside has a wide range of applications in scientific research:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNXXWNKQOETJ-HYLFJBCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438422
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148565-56-4
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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